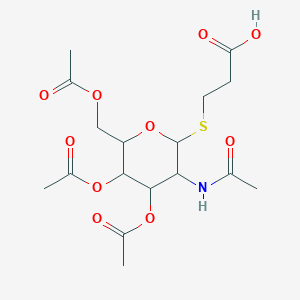
Propionyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy--D-thiogalactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionyl-3,4,6-Tri-O-acetyl-2-acetamido-2-desoxy-D-thiogalactopyranosid ist ein komplexes Kohlenhydratderivat mit bedeutenden Anwendungen im Bereich der Glykobiologie und der Arzneimittelforschung. Diese Verbindung ist bekannt für ihre Rolle als Zwischenprodukt bei der Synthese von Kohlenhydrat-basierten Medikamenten und Glykokonjugat-Vakzinen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Reaktionsbedingungen umfassen oft die Verwendung von Essigsäureanhydrid und einer Base wie Pyridin, um den Acetylierungsprozess zu erleichtern .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Synthesewege mit Optimierung für die großtechnische Produktion. Die Verwendung automatisierter Synthesegeräte und strenger Qualitätskontrollmaßnahmen stellt die Konsistenz und Reinheit des Endprodukts sicher .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Propionyl-3,4,6-Tri-O-acetyl-2-acetamido-2-desoxy-D-thiogalactopyranosid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann verwendet werden, um funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können eingesetzt werden, um sauerstoffhaltige Gruppen zu entfernen oder Doppelbindungen zu reduzieren.
Substitution: Substitutionsreaktionen sind üblich, um verschiedene funktionelle Gruppen in das Molekül einzuführen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um das gewünschte Ergebnis sicherzustellen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren oder Aldehyden führen, während die Reduktion zu Alkoholen oder Alkanen führen kann. Substitutionsreaktionen können eine breite Palette von funktionellen Gruppen einführen, darunter Halogenide, Amine und Ether .
Wissenschaftliche Forschungsanwendungen
Propionyl-3,4,6-Tri-O-acetyl-2-acetamido-2-desoxy-D-thiogalactopyranosid wird in der wissenschaftlichen Forschung weit verbreitet, insbesondere in den folgenden Bereichen:
Chemie: Es dient als Baustein für die Synthese von komplexen Kohlenhydraten und Glykokonjugaten.
Biologie: Die Verbindung wird verwendet, um Kohlenhydrat-Protein-Wechselwirkungen und die Rolle von Glykanen in biologischen Prozessen zu untersuchen.
Medizin: Es ist ein wichtiges Zwischenprodukt bei der Entwicklung von Glykokonjugat-Vakzinen für bakterielle Infektionen wie Meningitis.
Wirkmechanismus
Der Wirkmechanismus von Propionyl-3,4,6-Tri-O-acetyl-2-acetamido-2-desoxy-D-thiogalactopyranosid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen, die am Kohlenhydratstoffwechsel beteiligt sind. Die Verbindung kann die Aktivität dieser Enzyme hemmen oder modifizieren, was zu Veränderungen in den Glykanstrukturen und -funktionen führt. Dieser Mechanismus ist entscheidend für seine Anwendungen in der Arzneimittelforschung und der Entwicklung von Therapeutika.
Wirkmechanismus
The mechanism of action of Propionyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy–D-thiogalactopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or modify the activity of these enzymes, leading to changes in glycan structures and functions. This mechanism is crucial for its applications in drug discovery and the development of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Acetamido-3,4,6-tri-O-acetyl-2-desoxy-alpha-D-glucopyranosylchlorid: Diese Verbindung ist strukturell ähnlich und wird in ähnlichen Anwendungen verwendet, insbesondere bei der Synthese von Glykokonjugaten.
Triethylammonium 2-Acetamido-3,4,6-tri-O-acetyl-2-desoxy-D-glucopyranosyl Decylphosphat: Eine weitere verwandte Verbindung mit Anwendungen in der antibakteriellen und antituberkulösen Forschung.
Einzigartigkeit
Propionyl-3,4,6-Tri-O-acetyl-2-acetamido-2-desoxy-D-thiogalactopyranosid ist aufgrund seiner spezifischen Propionylgruppe einzigartig, die seine Reaktivität und Interaktionen mit biologischen Molekülen beeinflussen kann. Diese Einzigartigkeit macht es besonders wertvoll bei der Synthese von spezialisierten Glykokonjugaten und bei Studien zu Kohlenhydrat-Protein-Wechselwirkungen .
Eigenschaften
Molekularformel |
C17H25NO10S |
|---|---|
Molekulargewicht |
435.4 g/mol |
IUPAC-Name |
3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C17H25NO10S/c1-8(19)18-14-16(27-11(4)22)15(26-10(3)21)12(7-25-9(2)20)28-17(14)29-6-5-13(23)24/h12,14-17H,5-7H2,1-4H3,(H,18,19)(H,23,24) |
InChI-Schlüssel |
WLORUKFYOHVXSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1SCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















